molecular formula C20H27F3N2O5 B13400808 N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine

Cat. No.: B13400808
M. Wt: 432.4 g/mol
InChI Key: YNLDFNVDZZGPHE-UHFFFAOYSA-N
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Description

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine (CAS: 116169-90-5) is a chemically modified lysine derivative with a molecular formula of C₂₀H₂₇F₃N₂O₅ and a molecular weight of 432.43 g/mol . It is a key intermediate in the synthesis of pharmaceuticals, particularly lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . The compound features two protective groups:

  • Ethoxycarbonyl group: Stabilizes the carboxylic acid moiety during synthesis.
  • Trifluoroacetyl group: Protects the primary amine, enhancing stability and directing regioselective reactions .

Its stereochemistry (S-configuration at the ethoxycarbonyl-3-phenylpropyl moiety) is critical for biological activity, as enantiomeric purity ensures proper binding to target enzymes . The compound is commercially available in high purity (≥95%) and is marketed for research purposes only .

Properties

IUPAC Name

2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N2O5/c1-2-30-18(28)16(12-11-14-8-4-3-5-9-14)25-15(17(26)27)10-6-7-13-24-19(29)20(21,22)23/h3-5,8-9,15-16,25H,2,6-7,10-13H2,1H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLDFNVDZZGPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N6-trifluoroacetyl-L-lysine is a chemical compound with potential applications in pharmaceutical research and development. Efficient and reliable preparation methods are crucial for obtaining high-quality material suitable for further studies. This document outlines several methods for preparing this compound, based on available literature.

Method 1: Purification via Recrystallization

A method for purifying N2-(1(S)-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine involves recrystallization to remove impurities such as diastereomers and other derivatives.

Procedure:

  • Dissolve the mixture in a mixed solvent of water and acetonitrile (volume ratio of water to acetonitrile is 0.25). The concentration should be adjusted to 20% w/v based on the pure weight of lysine.
  • Add a 30% aqueous sodium hydroxide solution at 20 °C to dissolve the mixture.
  • Add concentrated hydrochloric acid with stirring to adjust the pH to 4.2, causing crystallization.
  • Filter the precipitated crystals and wash with a water/cold acetonitrile mixture (volume ratio of 0.25).
  • Dry the crystals to obtain purified N2-(1(S)-ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine.

Method 2: Preparation via Salt Formation

This method involves the formation of a salt with an organic acid to selectively precipitate the desired isomer.

Procedure:

  • Add crude N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine to an organic solvent at a mass-to-volume ratio of 1:1 to 1:50, controlling the temperature between -20 °C and 50 °C. The crude material should have a molar ratio of the 1S-isomer to the 1R-isomer of 80:20.
  • Add an organic acid to the reaction solution, where the molar ratio of the organic acid to the crude N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine is 0.5:1 to 1.5:1. Suitable organic acids include aryl-sulfonic acids (e.g., benzenesulfonic acid, p-methylbenzenesulfonic acid) or dibasic acids (e.g., oxalic acid, malonic acid, succinic acid).
  • Stir the reaction mixture for 5 to 24 hours, allowing a salt to form and precipitate.
  • Filter the precipitate and concentrate the mother liquor to dryness under reduced pressure at a temperature below 40 °C to obtain the desired product.
  • Dissolve the resulting solid in water, and adjust the pH to between 4.0 and 6.0 by adding 1N sodium hydroxide solution.
  • Cool the solution to 0-5 °C, stir for 3 hours, and filter.
  • Dry the solid under vacuum at a temperature lower than 40 °C to yield pure N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine.

Method 3: Utilizing Diastereomeric Resolution

This method uses the difference in solubility between diastereomers to enrich the desired isomer.

Procedure:

  • Suspend 10g of 1S-rich N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine crude (1S-isomer/1R-isomer = 80/20) in a 10-fold volume of a mixed solvent of ethyl acetate and n-hexane (80 ml ethyl acetate, 20 ml n-hexane).
  • Add 4.4 g (1.0 equivalent) of p-toluenesulfonic acid monohydrate.
  • Stir at room temperature until the solid dissolves and the solution becomes clear. Continue stirring for 10 hours at room temperature.
  • Filter and dry at <40 °C in vacuum.
  • Dissolve the solid in 80 ml of water, adjust to pH = 4.0 to 6.0 with 1N sodium hydroxide solution, cool to 0 to 5 °C, and stir for 3 hours.
  • Filter and dry at <40 °C under vacuum to obtain 7.6 g of pure N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine with a yield of 76% and an isomer ratio of 1S/1R = 99.2/0.8.

Table of Methods

Method Key Steps Temperature pH Solvents Isomer Ratio (1S/1R) Yield
Recrystallization Dissolving in water/acetonitrile, adjusting pH with HCl 20°C to 8°C 4.2 Water, Acetonitrile Not specified Not specified
Salt Formation Reacting with organic acid, precipitation, pH adjustment with NaOH -20°C to 50°C 4.0 to 6.0 Organic solvent, water Up to 99.0:1.0 Up to 78%
Diastereomeric Resolution Suspension in ethyl acetate/n-hexane, addition of p-toluenesulfonic acid, pH adjustment with NaOH, filtration, drying Room Temp, 0-5°C 4.0 to 6.0 Ethyl acetate, n-hexane, water 99.2/0.8 76%

Chemical Reactions Analysis

Types of Reactions

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the lysine backbone.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperature, pH, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted lysine derivatives.

Scientific Research Applications

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine, also known as N2-(1S-Ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine, is a chemical compound with diverse applications, most notably in the pharmaceutical industry . It has the molecular formula C20H27F3N2O5C_{20}H_{27}F_3N_2O_5 and a molecular weight of 432.43 g/mol .

Key Applications

  • Lisinopril Intermediate this compound serves as a crucial intermediate in the synthesis of Lisinopril, a third-generation long-acting angiotensin-converting enzyme inhibitor (ACEI) . Lisinopril is used to reduce blood pressure and treat hypertension, acting on the renin-angiotensin-aldosterone system .

Synthesis and Purification Methods

  • Preparation Method A method for preparing N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine involves adding the crude compound to organic solvents to form a high-optical purity product .
  • Purification The purification process involves dissolving the filtered cake in water, adjusting the pH with sodium hydroxide, cooling the solution, and filtering to obtain pure N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine .

Properties

  • Physical Properties N2-(1S-Ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine is a white solid with a melting point of 134-136°C . It is soluble in DMSO and Methanol .
  • Predicted Properties The boiling point is predicted to be around 587.0±50.0 °C, and the density is approximately 1.234±0.06 g/cm3 .

Research and Development

  • Chiral Drug Preparation It is significant in chiral drug preparation technologies, particularly for purifying high-optical purity N2-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine .
  • Isomer Isolation Research focuses on isolating the 1S-isomer and removing the undesired 1R-isomer to enhance the purity of the intermediate .

Mechanism of Action

The mechanism of action of N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Enantiomeric Counterpart: N2-(R)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-D-lysine

Key distinctions include:

  • Biological Activity : The S-configuration in the L-lysine derivative is essential for ACE inhibition, while the D-enantiomer lacks therapeutic efficacy due to mismatched stereochemistry .
  • Synthetic Utility : The D-enantiomer is rarely used in drug synthesis, highlighting the importance of chiral resolution during production .

Lisinopril-Related Intermediates

The compound is closely associated with lisinopril intermediates, such as (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid (CAS: 116169-90-5). Differences include:

  • Functional Groups: The hexanoic acid moiety in this intermediate replaces the ethoxycarbonyl group, altering solubility and reactivity .
  • Application: This intermediate is further processed to remove protective groups, yielding active pharmaceutical ingredients (APIs) like lisinopril .

Ro Series Compounds (Antimicrobial Agents)

Compounds like Ro 41-3118 and Ro 47-0543 () are structurally distinct but share functional motifs:

  • Quinoline Core: These compounds feature a 7-chloroquinoline group, unlike the phenylpropyl-lysine backbone of the target compound.
  • Biological Target : Ro series compounds are antimicrobials targeting parasitic infections, whereas the lysine derivative is specific to cardiovascular therapeutics .

Data Table: Key Properties and Commercial Information

Property/Parameter N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine N2-(R)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-D-lysine Lisinopril Intermediate (CAS: 116169-90-5)
CAS Number 116169-90-5 Not Specified 116169-90-5
Molecular Formula C₂₀H₂₇F₃N₂O₅ C₂₀H₂₇F₃N₂O₅ C₂₀H₂₇F₃N₂O₅
Molecular Weight (g/mol) 432.43 432.43 432.43
Stereochemistry S-configuration at ethoxycarbonyl group R-configuration at ethoxycarbonyl group S-configuration
Purity ≥95% Not Specified ≥95%
Price (TRC, 5g) $475 Not Available $475
Primary Use Pharmaceutical intermediate Research API synthesis
Suppliers TRC, CymitQuimica, KeLe Chemical Limited availability Multiple suppliers

Notes and Considerations

Storage : Store at -20°C in airtight containers to prevent hydrolysis of the ethoxycarbonyl group .

Regulatory Compliance : Suppliers emphasize compliance with local regulations for handling fluorinated compounds .

Biological Activity

N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine, also known as a key intermediate in the synthesis of Lisinopril, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20_{20}H27_{27}F3_{3}N2_{2}O5_{5}
Molecular Weight 432.43 g/mol
Density 1.234 g/cm³
Melting Point 134-136 ºC
Boiling Point 586.99 ºC
CAS Number 116169-90-5

Biological Mechanisms

The compound exhibits several biological activities primarily attributed to its ability to modify lysine residues in proteins through acylation. This modification can impact protein function, stability, and interactions. The trifluoroacetyl group is particularly noteworthy for enhancing lipophilicity and potentially improving bioavailability.

Mechanistic Insights

  • Acylation of Lysine Residues : The compound acts as a lysine acylation agent, which can influence post-translational modifications (PTMs) in proteins. These modifications are crucial for regulating various cellular processes, including gene expression and signal transduction .
  • Targeted Activity : Research indicates that this compound can selectively modify specific lysine residues within proteins, leading to altered functional outcomes. This selective targeting is essential for developing therapeutics aimed at specific pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Acylome Profiling

A recent study developed an activity-based acylome profiling (ABAP) strategy using N-(phenylsulfonyl)amides to explore lysine acylations in human cells. The findings revealed that various artificial acylations could be quantified, rediscovering numerous endogenous lysine acylations, thus validating the potential of compounds like this compound for therapeutic applications .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of l-lysine with specific enzymes, highlighting that compounds similar to this compound could enhance enzyme activity through selective binding and modification of active sites .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

  • Lysine Acetylation : Modifies protein function through post-translational modifications.
  • Selective Targeting : Enables specific interactions with protein targets, enhancing therapeutic efficacy.
  • Potential Applications : As an intermediate in Lisinopril synthesis, it may contribute to cardiovascular therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N2-(S)-1-Ethoxycarbonyl-3-phenylpropyl-N8-trifluoroacetyl-L-lysine, and how is it utilized as an intermediate?

  • Methodology :

  • Activation : The intermediate is activated using N,N-carbonyldiimidazole (CDI) to form a cyclic N-anhydride .
  • Coupling : Reacted with L-proline methyl ester via nucleophilic substitution to yield a protected derivative.
  • Deprotection : Hydrolysis with 1N NaOH in methanol removes the trifluoroacetyl (Tfa) and ethoxycarbonyl groups.
  • Purification : Recrystallization from isopropanol/water (10:1 v/v) ensures high purity .
    • Role : Serves as a critical precursor in synthesizing Lisinopril dihydrate, an angiotensin-converting enzyme (ACE) inhibitor .

Q. Which analytical techniques are essential for characterizing this compound?

  • Spectroscopy :

  • IR : Confirms carbonyl (C=O) and amide bonds.
  • NMR (¹H, ¹³C, COSY, HMBC): Validates stereochemistry and connectivity (e.g., phenylpropyl and lysine moieties) .
    • Chromatography :
  • HPLC : Purity assessment (>98% by area normalization) .
  • Karl Fischer Titration : Quantifies water content in hydrates .
    • Physical Properties :
PropertyValueSource
Molecular Weight432.43 g/mol
Melting Point134–136°C
CAS RN116169-90-5

Advanced Research Questions

Q. How can crystallization conditions be optimized for derivatives of this compound?

  • Key Factors :

  • Solvent Selection : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) enhance crystal lattice formation .
  • Temperature Gradients : Slow cooling from reflux minimizes impurities.
  • Seeding : Pre-crystallized material induces controlled nucleation .
    • Challenges :
  • Polymorphism risks in trifluoroacetyl-protected compounds require differential scanning calorimetry (DSC) validation.

Q. What strategies resolve contradictions in stereochemical assignments for this compound?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Correlates proton-carbon couplings to confirm chiral centers (e.g., S-configuration at the ethoxycarbonyl group) .
  • Optical Rotation ([α]D) : Matches literature values for enantiomeric purity .
  • X-ray Crystallography (if applicable): Resolves ambiguities in solid-state configurations.

Q. How can reaction by-products be identified during synthesis?

  • Analytical Approaches :

  • HPLC-MS : Detects truncated peptides or incomplete deprotection products (e.g., residual Tfa groups) .
  • ¹⁹F NMR : Monitors trifluoroacetyl group removal efficiency .
    • Mitigation :
  • Adjust coupling reaction stoichiometry (e.g., CDI:L-proline ratio) to minimize unreacted intermediates.

Q. What role does the trifluoroacetyl group play in nonaqueous capillary electrophoresis (NACE)?

  • Application :

  • Enhances analyte hydrophobicity, improving separation in organic solvents (e.g., acetonitrile with ionic liquids) .
    • Derivatization Protocol :
  • React with N-hydroxysuccinimide-activated Tfa to lysine residues under anhydrous conditions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate?

  • Investigation Steps :

Compare DSC thermograms across batches.

Assess solvent traces via gas chromatography (GC).

Verify polymorphic forms using powder X-ray diffraction (PXRD).

  • Example : A melting point deviation >2°C may indicate residual isopropanol from recrystallization .

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